REACTION_CXSMILES
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[Cl:1][C:2]1[CH:9]=[C:8](F)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH3:11][CH:12]([SH:14])[CH3:13]>>[Cl:1][C:2]1[CH:9]=[C:8]([S:14][CH:12]([CH3:13])[CH3:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5]
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Name
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|
Quantity
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2 g
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Type
|
reactant
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Smiles
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ClC1=C(C#N)C=CC(=C1)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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CC(C)S
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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ClC1=C(C#N)C=CC(=C1)SC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |